molecular formula C16H20F3NO3 B11827618 (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

Cat. No.: B11827618
M. Wt: 331.33 g/mol
InChI Key: PWGATJHSWFKFNV-ZIAGYGMSSA-N
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Description

The compound "(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one" is a chiral oxazolidinone derivative characterized by:

  • Stereochemistry: Dual (R) configurations at the hydroxyethyl and oxazolidinone positions, critical for molecular recognition and activity.
  • Structural Motifs: The oxazolidinone core, a five-membered ring containing both amide and carbamate functionalities, is associated with diverse pharmacological activities, including antimicrobial effects .

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

(5R)-5-[(1R)-1-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H20F3NO3/c1-10(2)8-20-9-14(23-15(20)22)13(21)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14,21H,7-9H2,1-2H3/t13-,14-/m1/s1

InChI Key

PWGATJHSWFKFNV-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](OC1=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)O

Canonical SMILES

CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structural features.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and lipophilicity.

Mechanism of Action

The mechanism of action of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares key structural and functional attributes with related oxazolidinone derivatives:

Compound Name Core Structure Key Substituents Stereochemistry Reported Activity
Target Compound Oxazolidinone - 3-Isobutyl
- (R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl
(R,R) Predicted antimicrobial
Tedizolid (TR-700) Oxazolidinone - 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl
- Hydroxymethyl
(R) at C5 Antibiotic (Gram+)
(R,R,R)-Aprepitant Morpholino-triazole - 3,5-Bis(trifluoromethyl)phenyl ethoxy
- 4-Fluorophenyl
(R,R,R) Neurokinin-1 antagonist
Linezolid Oxazolidinone - 3-(4-Morpholinylphenyl) (S) at C5 Antibiotic (Gram+)

Key Observations :

  • Oxazolidinone Core: Shared among all compounds, enabling interactions with bacterial ribosomes (e.g., Tedizolid, Linezolid) or other targets .
  • Fluorinated Groups : The trifluoromethylphenyl group in the target compound and Aprepitant enhances bioavailability and resistance to oxidative metabolism .
  • Stereochemistry : The (R,R) configuration in the target compound contrasts with Linezolid’s (S)-configuration, which may alter binding affinity and selectivity.

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on:

  • Structural Fingerprinting : 2D/3D alignment algorithms to evaluate functional group overlap.
  • Pharmacophore Modeling: Identifying critical interaction motifs (e.g., oxazolidinone hydrogen bonding).
  • Bioactivity Spectra : Cross-referencing with databases to predict mechanisms .

Studies emphasize that minor structural changes (e.g., stereochemistry, substituent bulk) can drastically alter biological outcomes, underscoring the need for precise comparisons .

Notes and Limitations

Data Availability : Direct pharmacological data for the target compound is sparse; comparisons rely on structural analogs and predictive modeling.

Stereochemical Impact : The (R,R) configuration may confer unique target binding but requires experimental validation.

Biological Activity

The compound (R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the realm of antidiabetic and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chiral center : The presence of a hydroxy group and trifluoromethyl substituent enhances its biological relevance.
  • Oxazolidinone ring : This core structure is known for its role in various pharmacological activities.

Antidiabetic Activity

Recent studies have shown that this compound exhibits significant inhibitory effects on various enzymes related to carbohydrate metabolism, making it a candidate for antidiabetic therapy.

In Vitro Assays

The biological activity was evaluated using several in vitro assays, with results summarized in Table 1.

Assay Inhibition (%) IC50 (µM) Standard
α-Glucosidase83.134.58Acarbose (1.58)
α-Amylase78.856.28Acarbose (2.00)
PTP-1B88.350.91Ursolic Acid (1.35)
DPPH Antioxidant Assay92.232.36Ascorbic Acid (0.85)

The major diastereomer of the compound exhibited superior inhibition compared to its minor diastereomer and racemic analogues, indicating that stereochemistry plays a crucial role in its biological activity .

Antioxidant Activity

In addition to its antidiabetic properties, the compound also demonstrated noteworthy antioxidant activity through the DPPH assay, where it showed an IC50 value of 2.36 µM, indicating its potential to scavenge free radicals effectively .

Study on Antidiabetic Effects

A study conducted on various stereoisomers of the compound revealed that the major diastereomer significantly inhibited α-glucosidase and α-amylase, enzymes that play critical roles in carbohydrate digestion and glucose absorption . The results highlighted its potential as a therapeutic agent for managing blood glucose levels in diabetic patients.

Toxicity Assessment

Acute toxicity tests performed on albino mice indicated no adverse behavioral changes or lethality at varying concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .

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